molecular formula C8H9N3 B1313394 1-Metil-1H-indazol-3-amina CAS No. 60301-20-4

1-Metil-1H-indazol-3-amina

Número de catálogo B1313394
Número CAS: 60301-20-4
Peso molecular: 147.18 g/mol
Clave InChI: NYLGITXFVVEBLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H9N3 . It appears as a white to light brown crystalline powder .


Synthesis Analysis

A series of indazole derivatives, including 1-Methyl-1H-indazol-3-amine, were designed and synthesized by a molecular hybridization strategy . The synthesis involved a Cu (OAc) 2 -catalyzed reaction to form an N–N bond in DMSO under O2 atmosphere .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-indazol-3-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Chemical Reactions Analysis

1-Methyl-1H-indazol-3-amine has been evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .


Physical And Chemical Properties Analysis

1-Methyl-1H-indazol-3-amine has a molecular weight of 147.2 . It appears as a white to light brown crystalline powder .

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los derivados de “1-Metil-1H-indazol-3-amina” se han estudiado por su potencial como agentes antitumorales. Estos compuestos han mostrado actividades inhibitorias contra varias líneas celulares de cáncer humano, incluidas las células de pulmón, leucemia mieloide crónica, próstata y hepatoma . Por ejemplo, ciertos derivados exhibieron efectos inhibitorios prometedores en la línea celular K562 (leucemia mieloide crónica), lo que sugiere que estos compuestos podrían servir como andamiajes para desarrollar agentes anticancerígenos efectivos y de baja toxicidad .

Inducción de Apoptosis

La investigación indica que algunos derivados de “this compound” pueden inducir apoptosis en las células cancerosas. Este proceso de muerte celular programada es crucial para eliminar las células cancerosas. Un estudio destacó un compuesto que afectó la apoptosis y el ciclo celular, posiblemente al inhibir los miembros de la familia Bcl2 y la vía p53/MDM2 .

Inhibición de la Tirosina Quinasa

La estructura de “this compound” se ha identificado como un fragmento de unión a bisagra eficaz en los inhibidores de la tirosina quinasa. En el fármaco Linifanib, se une eficazmente con la región de bisagra de la tirosina quinasa, que es un objetivo terapéutico para varios cánceres .

Actividad Antiproliferativa

Se ha encontrado que los derivados de indazol, incluido “this compound”, poseen actividad antiproliferativa. Esto significa que pueden inhibir el crecimiento de líneas celulares neoplásicas, lo que podría conducir al desarrollo de nuevos tratamientos para el cáncer .

Arresto del Ciclo Celular

Se ha observado que algunos derivados de “this compound” causan un bloqueo en la fase G0-G1 del ciclo celular en líneas celulares neoplásicas. Este arresto en el ciclo celular puede prevenir la proliferación de células cancerosas, lo que lo convierte en un rasgo valioso para los fármacos anticancerígenos .

Desarrollo de Fármacos de Quimioterapia

Dadas sus diversas actividades biológicas y su papel en la síntesis de varios derivados con propiedades antitumorales, “this compound” es un compuesto significativo en el desarrollo de nuevos fármacos de quimioterapia. Su potencial para alta eficiencia y baja toxicidad lo convierte en un candidato atractivo para futuras investigaciones y desarrollo de fármacos .

Mecanismo De Acción

Target of Action

1-Methyl-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and the cell cycle .

Mode of Action

The 1-Methyl-1H-indazol-3-amine structure is an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction with its targets leads to the inhibition of Bcl2 family members and the p53/MDM2 pathway, affecting apoptosis and the cell cycle in a concentration-dependent manner .

Biochemical Pathways

The compound’s interaction with its targets affects the apoptosis pathway and the cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, it can induce apoptosis (programmed cell death) and disrupt the normal cell cycle . This can lead to the death of cancer cells and the inhibition of tumor growth .

Result of Action

1-Methyl-1H-indazol-3-amine has shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For instance, one of the compounds exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Indazole compounds, including 1-Methyl-1H-indazol-3-amine, have diverse biological activities and have attracted great attention due to their potential as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis agents . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity .

Propiedades

IUPAC Name

1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLGITXFVVEBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484969
Record name 1-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60301-20-4
Record name 1-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of palladium (II) acetate (82 mg, 2% mol) and xantphos (287 mg, 3% mol) in toluene (10 mL) was stirred for 5 minutes at ambient temperature. To the solution was added a solution of Example 2C (3.68 g, 17.4 mmol) and benzophenone imine (3.0 g, 17.4 mmol) in toluene (30 mL). The mixture was evacuated and purged with nitrogen two times, then stirred at ambient temperature for 15 minutes. sodium tert-butoxide (1.9 g, 1.4 eq) was added and the mixture was evacuated and purged with nitrogen. The mixture was heated to between 80-85° C. for 2 hours, cooled to ambient temperature and diluted with water (30 mL). The aqueous layer was separated and extracted with additional toluene (20 mL). The combined organic layers were stirred with 6 N HCl (10 mL) for 1 hour and 40 mL of water added to dissolve the solids. The toluene layer was discarded and aqueous layer filtered to remove insoluble material. The aqueous layer was adjusted to the pH of 14 with 50% NaOH and filtered to provide the title compound. The solid was dissolved in acetonitrile (25 mL) followed by the slow addition of 12 M HCl to adjust the pH to 1. The precipitate was filtered off, washed with water and dried to provide the hydrochloride salt of the title compound. 1H NMR (DMSO) δ 8.03 (d, 1H), 7.02 (dd, 1H), 6.64 (dt, 1H), 6.14 (dd, 1H), 5.73 (brs, 2H), 3.90 (s, 3H).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
287 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
82 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-indazol-3-amine
Reactant of Route 5
1-Methyl-1H-indazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-indazol-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.